molecular formula C17H18N2O2 B2931152 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole CAS No. 489404-05-9

1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No. B2931152
CAS RN: 489404-05-9
M. Wt: 282.343
InChI Key: AJMBTHJIFVTTJS-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. The 2-methoxyethyl and 4-methoxyphenyl groups attached to the benzimidazole ring could potentially alter the properties and reactivity of the compound .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. The introduction of the methoxyethyl and methoxyphenyl groups would likely involve subsequent steps, possibly through a substitution reaction .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a planar, aromatic, and electron-rich benzimidazole ring system. The methoxy groups attached to the ring are electron-donating, which could increase the electron density of the benzimidazole ring .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions, particularly those involving electrophilic aromatic substitution, due to the electron-rich nature of the benzimidazole ring. The presence of the methoxy groups could further enhance the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substituents. In general, these compounds are relatively stable due to the aromaticity of the benzimidazole ring. The presence of the methoxy groups could potentially increase the solubility of the compound in polar solvents .

Scientific Research Applications

Anticancer and Antibacterial Activity

Benzimidazole derivatives, including those structurally related to 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole, have been extensively studied for their potential in anticancer therapy. Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have shown these compounds to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells. These complexes demonstrate strong coordination bonds, suggesting their potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, other benzimidazole derivatives have shown moderate cytotoxic effects towards HeLa cells, highlighting their selective anticancer activity (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Beyond anticancer properties, certain benzimidazole derivatives have been synthesized and characterized for their antibacterial activities. These derivatives have been evaluated against various bacterial strains, suggesting their potential as antimicrobial agents in treating infections caused by bacteria or yeasts. This highlights the versatility of benzimidazole derivatives in both anticancer and antibacterial applications (Jianhong, 2006).

Structural and Chemical Properties

The structural analysis of 2-(4-methoxyphenyl)-1H-benzimidazole derivatives has revealed specific molecular interactions that could contribute to their biological activity. These molecules are linked by intermolecular hydrogen bonds, forming chains that may influence their chemical stability and reactivity. Such structural characteristics are crucial for understanding the mechanisms underlying their biological effects (Moreno-Díaz et al., 2006).

Furthermore, the synthesis and biological evaluation of novel analogues of benzimidazole derivatives, such as those targeting phosphatidylinositol 3-kinase (PI3K) inhibitors, have shown significant potency against various cancer cell lines. These studies not only provide insights into the anticancer activity of benzimidazole derivatives but also underscore their potential in designing new therapeutic agents (Rewcastle et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the context in which they are used. Some benzimidazole derivatives are known to have biological activity, such as antiviral, antibacterial, or anticancer activity .

Safety and Hazards

Like all chemicals, benzimidazole derivatives should be handled with care. Some benzimidazole derivatives are known to be toxic, and the specific safety and hazard information would depend on the exact structure of the compound .

Future Directions

The study of benzimidazole derivatives is a vibrant field of research due to the diverse biological activities of these compounds. Future research could potentially focus on exploring the properties and uses of under-studied benzimidazole derivatives, such as the compound you mentioned .

properties

IUPAC Name

1-(2-methoxyethyl)-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-20-12-11-19-16-6-4-3-5-15(16)18-17(19)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBTHJIFVTTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole

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